

Spectroscopic Analysis of Hexyl Nitrite: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **hexyl nitrite** (C₆H₁₃NO₂), a compound of interest in various chemical and pharmaceutical contexts. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

Hexyl nitrite, the ester of hexanol and nitrous acid, is an alkyl nitrite with the chemical formula CH₃(CH₂)₅ONO.[1][2] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and development. This document summarizes the key spectroscopic features of hexyl nitrite.

Spectroscopic Data

The following tables present the predicted and expected quantitative data from NMR, IR, and MS analyses of **hexyl nitrite**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.75	Triplet (t)	2H	-O-CH2-(CH2)4-CH3
~1.75	Quintet (p)	2H	-O-CH2-CH2-(CH2)3- CH3
~1.35	Multiplet (m)	6H	-O-(CH2)2-(CH2)3-CH3
~0.90	Triplet (t)	3H	-O-(CH2)5-CH3

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)	Assignment	
~75.0	CH2-ONO	
~31.5	-CH2(CH2)4CH3	
~28.5	-CH2CH2(CH2)3CH3	
~25.5	-(CH2)2CH2(CH2)2CH3	
~22.5	-(CH2)4CH2CH3	
~14.0	-(CH ₂) ₅ CH ₃	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkyl chain)
~1665	Strong	N=O stretching (antisymmetric) [3][4][5]
~1620	Strong	N=O stretching (symmetric)[3] [4][5]
~780	Strong	O-N stretching[3][4][5]



Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
131	Low	[M] ⁺ (Molecular Ion)
101	Moderate	[M - NO]+
85	Moderate	[C ₆ H ₁₃] ⁺
71	Moderate	[C5H11]+
57	High	[C ₄ H ₉]+
43	High	[C₃H ₇]+
30	High	[NO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **hexyl nitrite**.

NMR Spectroscopy

- · Sample Preparation:
 - Dissolve 5-10 mg of hexyl nitrite in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).[6]
 - Ensure the sample is fully dissolved and the solution is clear.
 - Transfer the solution to a clean, dry 8-inch NMR tube.[6]
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse sequence.



Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Standard proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on sample concentration).

Spectral Width: 0-220 ppm.

- Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR-FTIR), place one to two drops of neat hexyl nitrite directly onto the ATR crystal.[2]



- For transmission spectroscopy, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]
- Instrument Parameters (FT-IR):
 - Spectral Range: 4000-400 cm⁻¹.[7]
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: Acquire a background spectrum of the clean, empty ATR crystal or salt plates prior to sample analysis.[2]
- Data Acquisition and Processing:
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Label the significant peaks.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of hexyl nitrite (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- · Gas Chromatography (GC) Parameters:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Temperature Program:



Initial temperature: 40 °C, hold for 2 minutes.

■ Ramp: 10 °C/min to 250 °C.

■ Final hold: 5 minutes at 250 °C.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

• Quadrupole Temperature: 150 °C.

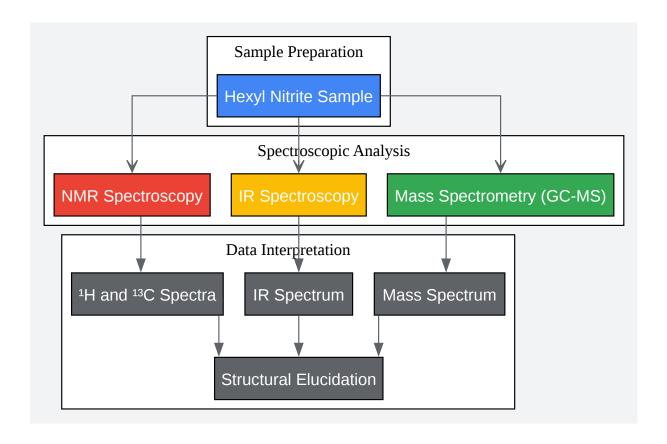
Mass Range: m/z 25-200.

Scan Speed: Standard scan rate.

- Data Analysis:
 - Identify the peak corresponding to **hexyl nitrite** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion and major fragment ions.
 - Compare the obtained spectrum with a reference library if available.

Visualizations Experimental Workflow



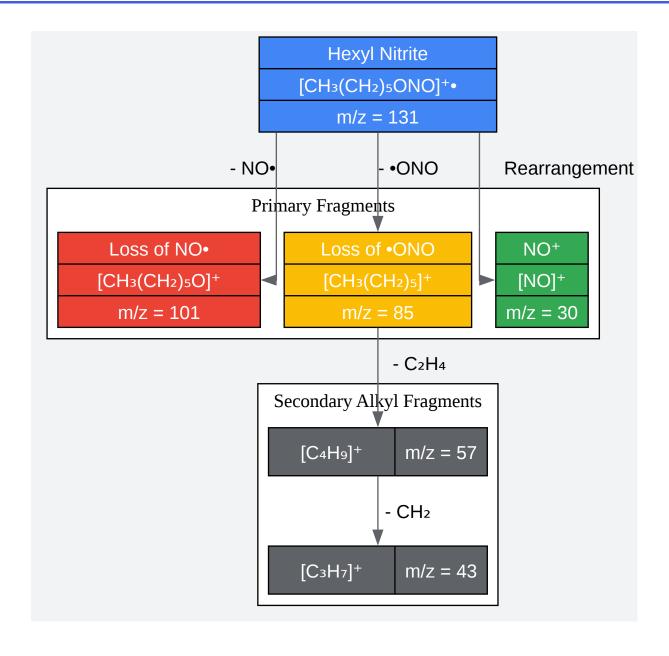


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Caption: Workflow for the spectroscopic analysis of hexyl nitrite.

Mass Spectrometry Fragmentation Pathway





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Caption: Proposed EI fragmentation pathway for hexyl nitrite.

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